H-Tyr-Ile-Gly-Ser-Arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of peptides like "H-Tyr-Ile-Gly-Ser-Arg-NH2" involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing chain fixed to an insoluble resin. This method provides a streamlined and efficient approach to peptide assembly, allowing for precise control over the sequence and composition of the peptide (Briand et al., 2003).
Molecular Structure Analysis
The molecular structure of peptides is crucial for understanding their biological function. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are pivotal in elucidating the three-dimensional conformation of peptides. These structures provide insights into the peptide's potential interactions with biological molecules, impacting its functionality and application potential (Sahoo et al., 2016).
Chemical Reactions and Properties
Peptides undergo various chemical reactions, including modifications of amino acid side chains, backbone cleavage, and formation of disulfide bridges, which can alter their properties and functionalities. Understanding these reactions is essential for the development of peptide-based therapeutics and biomaterials (Rossi et al., 2016).
Physical Properties Analysis
The physical properties of peptides, such as solubility, stability, and aggregation tendency, are influenced by their molecular structure and environmental conditions. Studies focusing on these aspects can guide the design of peptide formulations for pharmaceutical applications (Amar et al., 2011).
Chemical Properties Analysis
The chemical properties of peptides, including their reactivity, chemical stability, and interaction with other molecules, are fundamental to their biological roles and applications. Peptides can act as signaling molecules, inhibitors, or substrates for enzymes, highlighting the importance of detailed chemical property analysis (Liu et al., 2012).
Scientific Research Applications
Neurology
The peptide has been used in the treatment of acute ischemic stroke . It was used as an active substance in a solution for infusion . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .
Cancer Research
The peptide, derived from the laminin B1 chain, has been shown to decrease tumor growth and metastasis . Utilizing the multimeric antigen peptide system assembled on a branched lysine core, several sizes of multimeric H-Tyr-Ile-Gly-Ser-Arg-NH2 were synthesized and evaluated for their biological activities in inhibiting tumor growth and metastasis . The larger the peptide, the more inhibitory effect there was on lung metastasis . These multimeric peptides strongly enhanced the activity of H-Tyr-Ile-Gly-Ser-Arg-NH2 in inhibiting tumor growth and metastasis .
Tissue Engineering
The peptide can be used at the interface between the conjugated polymer and the tissue for the engineering of tissue interface . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .
Lung Maturation Study
The peptide can be used to study the role of integrins β1, α6, and α3 in promoting type II epithelial differentiation during lung maturation in the fetus . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .
Cell Adhesion Studies
The peptide is a hexapeptide that is an essential fragment of laminin responsible for efficient cell adhesion and receptor binding . It promotes various epithelial cell adhesion activities . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .
Interface Engineering
The peptide can be used at the interface between the conjugated polymer and the tissue for the engineering of tissue interface . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .
Cell Adhesion Studies
The peptide is a hexapeptide that is an essential fragment of laminin responsible for efficient cell adhesion and receptor binding . It promotes various epithelial cell adhesion activities . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .
Interface Engineering
The peptide can be used at the interface between the conjugated polymer and the tissue for the engineering of tissue interface . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZPPZGCZLLMBC-LJZWMIMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N9O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-Ile-Gly-Ser-Arg-NH2 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.